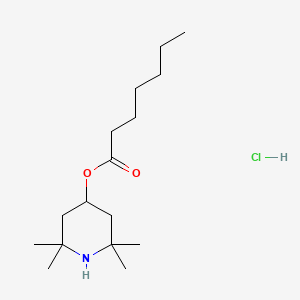

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride

概述

准备方法

合成路线和反应条件

四甲基哌啶盐酸盐可以通过多步工艺合成。 一种常见的方法是将氨与佛尔酮进行共轭加成反应,然后在沃尔夫-基希纳反应中还原中间体三丙酮胺 . 最终产物,2,2,6,6-四甲基哌啶-4-基庚酸酯,然后转化为其盐酸盐形式。

工业生产方法

四甲基哌啶盐酸盐的工业生产通常涉及使用与实验室方法相同的基本原理进行大规模合成,但针对效率和产率进行了优化。 这包括使用高纯度试剂、受控反应条件和先进的纯化技术,以确保最终产品符合严格的质量标准 .

化学反应分析

Key Reaction Steps

-

Esterification :

-

Reactants : 2,2,6,6-tetramethyl-4-piperidinol, methyl heptanoate.

-

Catalyst : Potassium carbonate.

-

Conditions : Heated at 145–155°C for 64 hours in dimethylformamide (DMF) .

-

Mechanism : Nucleophilic acyl substitution where the hydroxyl group of the piperidinol attacks the carbonyl carbon of methyl heptanoate, forming the ester.

-

-

Hydrochloride Salt Formation :

Synthesis Parameters Table

| Parameter | Value/Detail |

|---|---|

| Temperature | 145–155°C |

| Reaction Time | 64 hours |

| Solvent | DMF (dimethylformamide) |

| Base Catalyst | Potassium carbonate |

| Purification | Partitioning with water/hexanes, MgSO₄ drying |

Reaction Mechanism

The esterification proceeds via a two-step mechanism :

-

Nucleophilic Attack : The oxygen of the hydroxyl group in 2,2,6,6-tetramethyl-4-piperidinol attacks the carbonyl carbon of methyl heptanoate.

-

Elimination : Methanol is released, forming the ester bond.

The hydrochloride salt formation involves protonation of the tertiary amine in the piperidine ring, stabilizing the compound for storage and use .

Structural and Functional Relationships

The compound’s structure (a piperidine ring with four methyl groups and a heptanoate ester) enables its role as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . This is attributed to its ability to block receptor activation via a site distinct from acetylcholine binding .

科学研究应用

TMPH hydrochloride is recognized primarily as a potent non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs) . It exhibits the following characteristics:

- Long-lasting Inhibition : It produces prolonged inhibition of nAChRs formed by the common α3, α4 and β2, β4 subunits while showing minimal effects on muscle-type nAChRs (α1β1γδ) or α7 receptors .

- Therapeutic Potential : TMPH hydrochloride has been suggested for use in treating neurodegenerative diseases such as globoid cell leukodystrophy (GLD) and Krabbe disease .

Neuroscience Studies

TMPH hydrochloride is extensively used in research involving:

- Neuronal Function : Investigating the role of nAChRs in synaptic transmission and plasticity.

- Disease Models : Evaluating the effects of nAChR inhibition in animal models of neurodegenerative diseases.

Pharmacological Research

The compound serves as a tool to:

- Study the pharmacodynamics of nAChRs.

- Explore potential drug interactions and side effects related to nAChR modulation.

Biochemical Assays

TMPH hydrochloride is utilized in various assays to:

- Measure receptor activity and response to agonists or antagonists.

- Investigate the structural requirements for receptor binding and inhibition.

Case Study 1: Inhibition of Nicotinic Receptors

Papke et al. (2005) demonstrated that TMPH hydrochloride effectively inhibits nAChRs with different subunit compositions. The study highlighted its utility in distinguishing between receptor types based on their sensitivity to this compound .

Case Study 2: Therapeutic Implications

Research has indicated that TMPH hydrochloride may help mitigate symptoms associated with GLD by targeting specific neuronal pathways affected by the disease. This opens avenues for developing targeted therapies for similar neurodegenerative conditions .

作用机制

四甲基哌啶盐酸盐通过抑制神经烟碱型乙酰胆碱受体发挥作用。它对由最丰富的α和β亚基组合形成的这些受体产生强效且持久的抑制作用。对肌肉型受体或α7受体的抑制相对可逆。 抑制的降低与这些亚基的第二跨膜结构域中存在的一个氨基酸有关 .

相似化合物的比较

类似化合物

2,2,6,6-四甲基哌啶: 一种相关的化合物,用作有机合成中的位阻碱.

N,N-二异丙基乙胺: 另一种非亲核碱,用于各种化学反应.

四甲基哌啶锂: 一种由2,2,6,6-四甲基哌啶衍生的更强的碱.

独特性

四甲基哌啶盐酸盐的独特之处在于它对神经烟碱型乙酰胆碱受体具有强效且持久的抑制作用,使其成为研究这些受体功能作用的宝贵工具。 它在不引起小鼠行为改变的情况下减轻左旋咪唑引起的癫痫发作的能力,进一步突出了其潜在的治疗应用 .

生物活性

(2,2,6,6-Tetramethylpiperidin-4-yl) heptanoate; hydrochloride, commonly referred to as TMPH hydrochloride, is a chemical compound known for its significant biological activity as a non-competitive antagonist of neuronal nicotinic acetylcholine receptors (nAChRs). This article explores its biological properties, mechanisms of action, and relevant research findings.

- Chemical Name : (2,2,6,6-Tetramethylpiperidin-4-yl) heptanoate; hydrochloride

- Molecular Formula : C₁₆H₃₁ClN₀₂

- Molecular Weight : 305.88 g/mol

- CAS Number : 849461-91-2

- Purity : ≥98%

TMPH hydrochloride functions primarily as a potent non-competitive antagonist of nAChRs. It exhibits long-lasting inhibition of neuronal nAChRs formed by various subunit combinations, specifically α3, α4, β2, and β4. Notably, it shows minimal inhibition of muscle-type nAChRs (α1β1γδ) and α7 receptors . This selectivity is critical in understanding its potential therapeutic applications and side effects.

Biological Activity

The biological activity of TMPH hydrochloride has been extensively studied in various contexts:

- Neuronal Inhibition : TMPH effectively inhibits the activity of nicotinic receptors involved in neurotransmission. This inhibition can modulate synaptic transmission and has implications for conditions such as neurodegenerative diseases and addiction .

-

Research Findings :

- A study by Papke et al. (2005) demonstrated that the compound's effectiveness varies with the subunit composition of nAChRs. The study highlighted how TMPH can selectively inhibit certain receptor subtypes while sparing others .

- Another investigation noted that TMPH could influence sensorimotor gating processes mediated by nAChRs, suggesting its potential role in neurological disorders characterized by impaired sensory processing .

Case Studies

Several studies have utilized TMPH hydrochloride to explore its effects on neuronal activity:

| Study | Focus | Findings |

|---|---|---|

| Papke et al. (2005) | Subunit composition effects | Demonstrated selective inhibition of nAChRs based on their subunit structure. |

| Pinnock et al. (2015) | Sensorimotor gating | Found that systemic nicotine enhanced sensorimotor gating through nAChR modulation influenced by TMPH. |

| Peng et al. (2013) | Noncompetitive antagonism | Explored multiple modes of antagonism at α7 nAChRs by TMPH, highlighting its complex interaction with receptor dynamics. |

Pharmacological Applications

Given its biological activity, TMPH hydrochloride is being investigated for potential therapeutic applications in:

- Neurodegenerative Diseases : Due to its ability to modulate neurotransmission.

- Addiction Treatment : Its antagonistic properties may help in managing nicotine dependence.

属性

IUPAC Name |

(2,2,6,6-tetramethylpiperidin-4-yl) heptanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31NO2.ClH/c1-6-7-8-9-10-14(18)19-13-11-15(2,3)17-16(4,5)12-13;/h13,17H,6-12H2,1-5H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDDVJIJIFWGIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=O)OC1CC(NC(C1)(C)C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401017551 | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849461-91-2 | |

| Record name | 2,2,6,6-tetramethylpiperidin-4-yl heptanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401017551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TMPH hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。